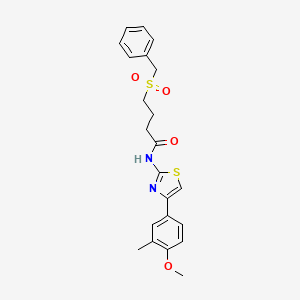
4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of sulfonyl-containing amides. This compound is characterized by the presence of a benzylsulfonyl group, a thiazole ring, and a butanamide backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of appropriate thioamides and α-haloketones under acidic or basic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation reactions using benzylsulfonyl chloride and a suitable base.
Amidation Reaction: The final step involves the coupling of the thiazole derivative with a butanoyl chloride derivative to form the butanamide backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a sulfide.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(benzylsulfonyl)-N-(4-phenylthiazol-2-yl)butanamide: Lacks the methoxy and methyl groups on the phenyl ring.
4-(benzylsulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)butanamide: Lacks the methyl group on the phenyl ring.
4-(benzylsulfonyl)-N-(4-(3-methylphenyl)thiazol-2-yl)butanamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
The presence of both methoxy and methyl groups on the phenyl ring in 4-(benzylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)butanamide may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-benzylsulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-16-13-18(10-11-20(16)28-2)19-14-29-22(23-19)24-21(25)9-6-12-30(26,27)15-17-7-4-3-5-8-17/h3-5,7-8,10-11,13-14H,6,9,12,15H2,1-2H3,(H,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNQKYVQYGIKRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
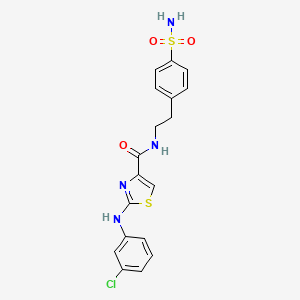
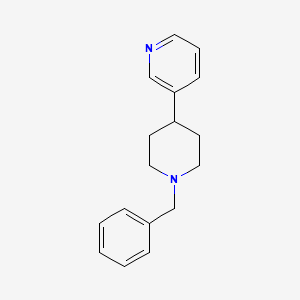
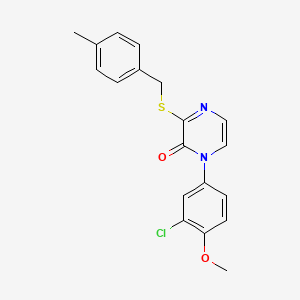
![methyl 5-((8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2358072.png)
![5-(2-azepan-1-yl-2-oxoethyl)-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2358073.png)
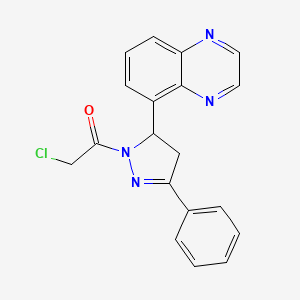
![(4-methylphenyl)-N-[(4-phenylpiperidino)carbonyl]methanesulfonamide](/img/structure/B2358078.png)
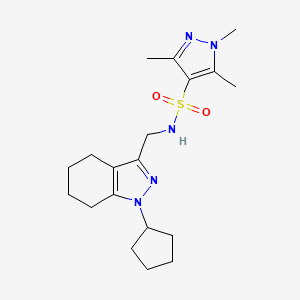
![N-[(3-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2358081.png)
![4-methyl-3-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2358083.png)


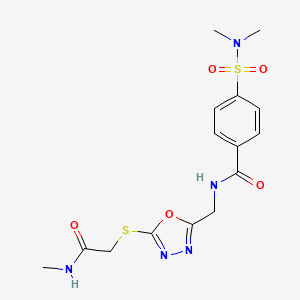
![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)
